3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
CAS No.: 1105249-28-2
Cat. No.: VC4545105
Molecular Formula: C25H25N5O3
Molecular Weight: 443.507
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105249-28-2 |
|---|---|
| Molecular Formula | C25H25N5O3 |
| Molecular Weight | 443.507 |
| IUPAC Name | 3-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one |
| Standard InChI | InChI=1S/C25H25N5O3/c1-17(31)18-6-8-19(9-7-18)28-12-14-29(15-13-28)22(32)10-11-30-16-26-23-20-4-2-3-5-21(20)27-24(23)25(30)33/h2-9,16,27H,10-15H2,1H3 |
| Standard InChI Key | MOZKYNJMDJKCQM-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of three primary components:
-
Pyrimido[5,4-b]indole Core: A fused bicyclic system containing a pyrimidine ring (positions 5–6) and an indole moiety (positions 1–4, 7–9) .
-
3-Oxopropyl Linker: A ketone-bearing propyl chain at position 3 of the indole, facilitating connectivity to the piperazine ring .
-
4-(4-Acetylphenyl)piperazine: A piperazine ring substituted at position 4 with a para-acetylphenyl group, a common feature in CNS-active compounds .
Table 1: Key Molecular Descriptors
The acetyl group at the phenyl ring’s para position enhances lipophilicity, potentially improving blood-brain barrier penetration . The piperazine moiety’s conformational flexibility allows interactions with diverse biological targets, including G-protein-coupled receptors .
Synthesis and Derivative Development
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous pyrimidoindole-piperazine derivatives are synthesized via:
-
Core Formation: Cyclocondensation of 5-aminouracil with indole-2-carboxaldehyde under acidic conditions to yield the pyrimido[5,4-b]indole scaffold .
-
Side-Chain Introduction:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Piperazine Derivatization | 4-Acetylphenylpiperazine, Bromoacetyl Bromide, DCM, 0°C → RT | 78% |
| Core Alkylation | Pyrimidoindole, NaH, DMF, 60°C | 65% |
Structural Modifications
Derivatives of this scaffold often explore:
-
N-3 Substitution: Short alkyl chains (e.g., methyl) to reduce cytotoxicity .
-
Carboxamide Variants: Phenyl or substituted phenyl groups to modulate TLR4 selectivity .
-
Piperazine Replacements: Cyclobutyl or methoxyphenyl groups to alter pharmacokinetics .
| Compound | IP-10 (pg/mL) | IL-6 (pg/mL) | Source |
|---|---|---|---|
| PBI1 (Lead Analog) | 1,200 ± 150 | 450 ± 60 | BioRxiv |
| N5-Methyl Derivative | 980 ± 110 | 320 ± 45 | PMC |
Anticancer Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume